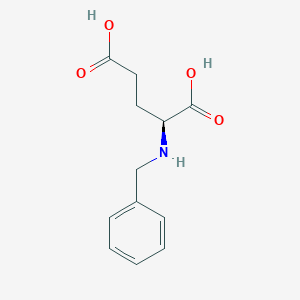(S)-N-Benzylglutamic acid
CAS No.: 77539-18-5
Cat. No.: VC3799237
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77539-18-5 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | (2S)-2-(benzylamino)pentanedioic acid |
| Standard InChI | InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
| Standard InChI Key | IHSNQUNHINYDDN-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O |
| SMILES | C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(S)-N-Benzylglutamic acid (IUPAC name: (2S)-2-(benzylamino)pentanedioic acid) is characterized by the substitution of a benzyl group on the α-amino nitrogen of L-glutamic acid. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 261.26 g/mol . The (S)-configuration at the α-carbon ensures its enantiomeric purity, critical for biological activity. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 261.26 g/mol | |
| Stereochemistry | S-configuration at α-carbon | |
| Functional Groups | Carboxyl (-COOH), benzylamine |
The benzyl group enhances lipophilicity compared to unmodified glutamic acid, influencing solubility and reactivity .
Synthesis and Production Methods
Benzylation of L-Glutamic Acid
The primary synthesis route involves the alkylation of L-glutamic acid with benzyl halides. A patented method for analogous compounds (e.g., p-(N-methyl)-aminobenzoyl-L-glutamic acid) outlines a multi-step process :
-
Protection of Amino Group: L-glutamic acid is treated with formic acid to form N-formyl derivatives, preventing unwanted side reactions .
-
Chlorination: The protected intermediate reacts with thionyl chloride (SOCl₂) to yield an acid chloride .
-
Benzylation: The acid chloride undergoes nucleophilic acyl substitution with benzylamine in the presence of magnesium oxide (MgO) as a base .
-
Deprotection: Alkaline hydrolysis (2.5–3.5 N NaOH) removes protecting groups, yielding the final product .
This method achieves yields up to 56% for related N-substituted glutamic acids, with HPLC confirming >89% purity .
Alternative Routes
-
Enzymatic Resolution: Racemic N-benzylglutamic acid is separated using stereoselective hydrolases, though this method is less common due to higher costs .
-
Solid-Phase Synthesis: Employed in peptide research, where the benzyl group serves as a temporary protecting group .
Physical and Chemical Properties
Solubility and Stability
(S)-N-Benzylglutamic acid exhibits limited solubility in aqueous media (1–3 mg/mL in water), with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation .
Spectroscopic Data
-
IR Spectroscopy: Strong absorbance at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
-
NMR (¹H): δ 7.3 ppm (benzyl aromatic protons), δ 3.8 ppm (α-methine proton) .
Applications in Pharmaceutical and Industrial Research
Peptide Synthesis
The benzyl group acts as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). For example, Boc-L-glutamic acid γ-benzyl ester (a related derivative) is used to construct glutamate-rich sequences in therapeutic peptides .
Drug Development
(S)-N-Benzylglutamic acid serves as a precursor for glutamate receptor modulators. Its lipophilicity enhances blood-brain barrier penetration, making it valuable in neurology drug candidates .
Bioconjugation Chemistry
The compound facilitates the attachment of fluorescent tags or cytotoxic agents to biomolecules. For instance, benzyl-protected glutamic acid derivatives are used in antibody-drug conjugates (ADCs) targeting cancer cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume